molecular formula C7H9NO2S B2531106 Methyl 5-amino-4-methylthiophene-3-carboxylate CAS No. 1432677-74-1

Methyl 5-amino-4-methylthiophene-3-carboxylate

Cat. No.: B2531106
CAS No.: 1432677-74-1
M. Wt: 171.21
InChI Key: CQZPEBDZIWYWEL-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-methylthiophene-3-carboxylate is an organic compound with the molecular formula C₇H₉NO₂S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-4-methylthiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-amino-5-methylthiophene with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and efficient processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves similar reagents and conditions but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-amino-4-methylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-amino-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-5-methylthiophene-3-carboxylate
  • Methyl 3-amino-4-methylthiophene-2-carboxylate
  • Methyl 5-aryl-3-hydroxythiophene-2-carboxylate

Uniqueness

Methyl 5-amino-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

methyl 5-amino-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-5(7(9)10-2)3-11-6(4)8/h3H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZPEBDZIWYWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432677-74-1
Record name methyl 5-amino-4-methylthiophene-3-carboxylate
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